1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine is a heterocyclic compound that features an iodine atom attached to the imidazo[1,5-a]pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and is often explored for drug development.
Mechanism of Action
Target of Action
1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities and are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives are known for their antimicrobial activity
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial activity .
Preparation Methods
The synthesis of 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine typically involves the iodination of the corresponding tetrahydroimidazo[1,5-a]pyridine precursor. One common method includes the reaction of tetrahydroimidazo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is known for its potential as a pharmacophore in drug design. Compounds with this structure have been investigated for their antiviral, antibacterial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe for studying biological processes and interactions due to its ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: This compound lacks the iodine atom and may have different reactivity and biological activity.
Imidazo[1,2-a]pyridine: A more rigid structure without the tetrahydro component, often used in drug design for its pharmacological properties.
Imidazo[1,5-a]pyridine: Similar to the target compound but without the tetrahydro component, used in various chemical and biological applications.
The presence of the iodine atom in this compound makes it unique and potentially more versatile in chemical modifications and interactions.
Properties
IUPAC Name |
1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJERXKFBMPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.